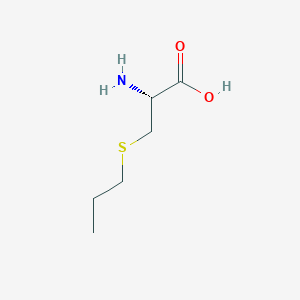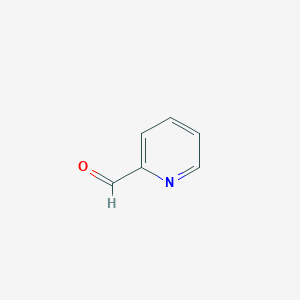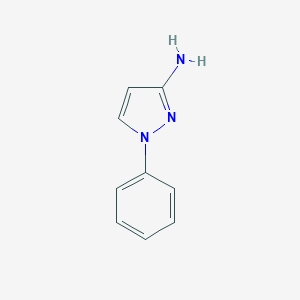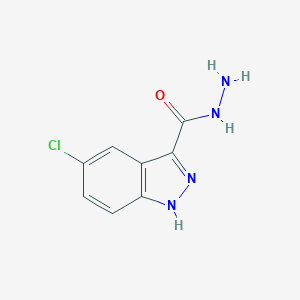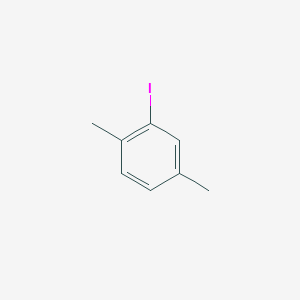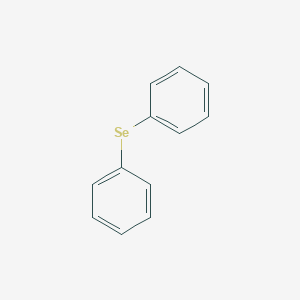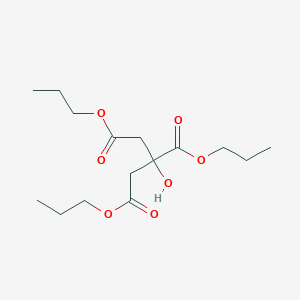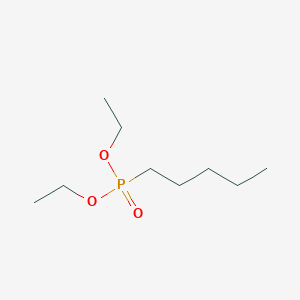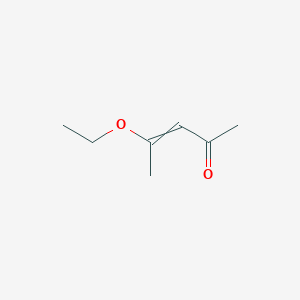
4-Ethoxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxypent-3-en-2-one is a chemical compound that belongs to the family of enones. It is a yellow liquid with a fruity odor and is widely used in the field of organic synthesis. The compound is known for its unique chemical properties and has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
4-Ethoxypent-3-en-2-one has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Ethoxypent-3-en-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound has been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemische Und Physiologische Effekte
4-Ethoxypent-3-en-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethoxypent-3-en-2-one in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound's reactivity towards nucleophiles can make it challenging to control in certain reactions.
Zukünftige Richtungen
There are several future directions for the research of 4-Ethoxypent-3-en-2-one. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Another area of research is the investigation of the compound's potential as an anticancer agent. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Synthesemethoden
The synthesis of 4-Ethoxypent-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method of producing the compound.
Eigenschaften
CAS-Nummer |
1540-24-5 |
|---|---|
Produktname |
4-Ethoxypent-3-en-2-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-ethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
QYEVFNRONKBUNY-UHFFFAOYSA-N |
Isomerische SMILES |
CCO/C(=C\C(=O)C)/C |
SMILES |
CCOC(=CC(=O)C)C |
Kanonische SMILES |
CCOC(=CC(=O)C)C |
Andere CAS-Nummern |
1540-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



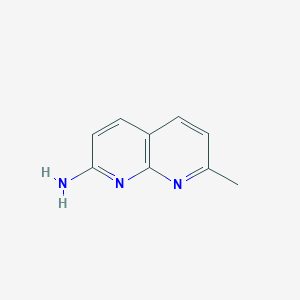
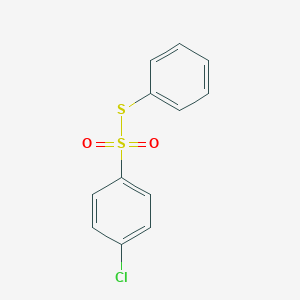
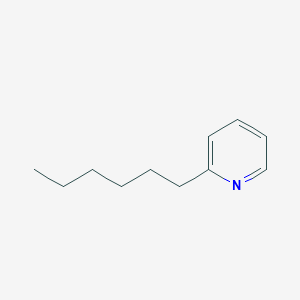
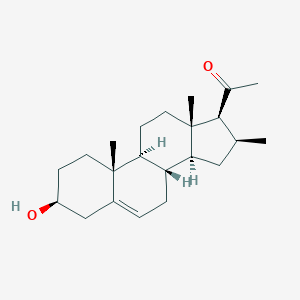
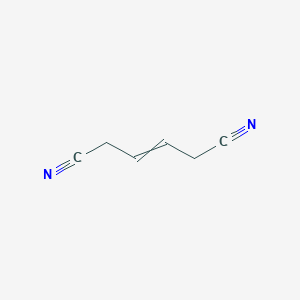
![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
